molecular formula C7H8N2O3 B1323094 2-Methoxy-4-methylpyrimidine-5-carboxylic acid CAS No. 1228113-00-5

2-Methoxy-4-methylpyrimidine-5-carboxylic acid

Cat. No. B1323094
CAS RN: 1228113-00-5
M. Wt: 168.15 g/mol
InChI Key: VQEZZIFVPFQZCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-Methoxy-4-methylpyrimidine-5-carboxylic acid” is a chemical compound with the molecular formula C7H8N2O3 and a molecular weight of 168.15 . It is a type of pyrimidine, which is a class of organic compounds that are widely used in the field of medicine and agriculture .


Molecular Structure Analysis

The molecular structure of “2-Methoxy-4-methylpyrimidine-5-carboxylic acid” consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms . The methoxy and carboxylic acid functional groups are attached to the 2nd and 5th carbon atoms of the pyrimidine ring, respectively .


Chemical Reactions Analysis

While specific chemical reactions involving “2-Methoxy-4-methylpyrimidine-5-carboxylic acid” are not available, pyrimidines are known to undergo a variety of chemical reactions. For instance, they can participate in condensation and dehydrogenation steps .


Physical And Chemical Properties Analysis

“2-Methoxy-4-methylpyrimidine-5-carboxylic acid” is a solid compound . It has a molecular weight of 168.15 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the current resources.

Scientific Research Applications

Synthesis of Quinazolin-4(3H)-one Derivatives

2-Methoxy-4-methylpyrimidine-5-carboxylic acid: is utilized in the synthesis of new quinazolin-4(3H)-one derivatives. These derivatives are of interest due to their potential anticancer activities . The compound serves as a precursor in the formation of complex structures that are evaluated for their efficacy in inhibiting cancer cell growth .

Anticancer Activity Characterization

Beyond synthesis, this compound is also involved in the spectral characterization of the synthesized quinazolin-4(3H)-one derivatives. Researchers analyze the interaction of these compounds with various types of cancer cells to determine their effectiveness and potential as therapeutic agents .

Neuropharmacological Research

In neuropharmacology, derivatives of 5-methoxyindole carboxylic acid, which can be synthesized using 2-Methoxy-4-methylpyrimidine-5-carboxylic acid , are studied for their radical scavenging properties . This research is crucial for understanding how these compounds can protect neurons from oxidative stress .

Crystal Structure Analysis

The compound is also significant in the study of crystal structures . It aids in the understanding of molecular geometry and interactions within a crystal lattice, which is essential for the development of drugs with optimized pharmacological properties .

Modulation of Oxidative Damage

Research involving 2-Methoxy-4-methylpyrimidine-5-carboxylic acid includes evaluating its derivatives’ ability to modulate oxidative damage. This is particularly important in the context of diseases where oxidative stress plays a role in the pathology .

SCDs Modulators Development

Another application is in the development of substituted pyridazine- and pyridinecarboxamides as modulators of stearoyl-CoA desaturase (SCDs). These modulators are investigated for their potential to regulate lipid metabolism, which is a critical factor in various metabolic disorders .

Safety and Hazards

Based on the safety data sheet of a similar compound, “2-Methylpyrimidine-5-carboxylic acid”, it is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to handle it with appropriate protective equipment and in a well-ventilated area .

properties

IUPAC Name

2-methoxy-4-methylpyrimidine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3/c1-4-5(6(10)11)3-8-7(9-4)12-2/h3H,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQEZZIFVPFQZCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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